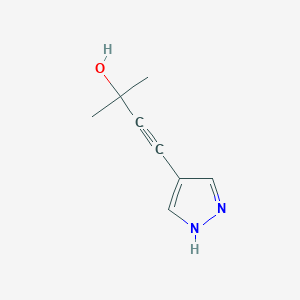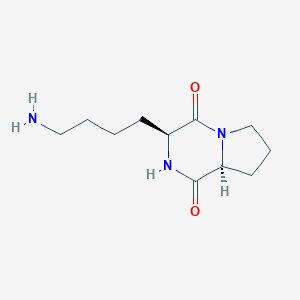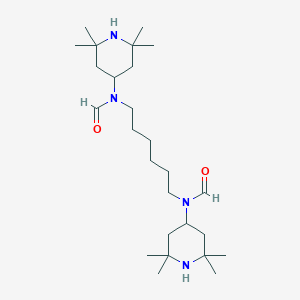
Triisopropylsilyl chloride
Vue d'ensemble
Description
Triisopropylsilyl chloride (TIPSCl) is an organosilicon compound with the formula (CH3)3SiCl. It is a colorless liquid with a pungent odor. TIPSCl is a reagent used in organic synthesis, primarily for the protection of alcohols and carboxylic acids. It is also used in the synthesis of other silicon-containing compounds, such as organosilanes and organosiloxanes. TIPSCl is a versatile reagent and has been used in a wide range of applications, including the synthesis of polymers, surfactants, catalysts, and drugs.
Applications De Recherche Scientifique
Formation of Metal Halide Complexes : It is used in forming complexes with trivalent and tetravalent metal chlorides (Mikulski et al., 1969).
Electrochemiluminescence-based Biosensor Applications : Triisopropylsilyl chloride is significant in biosensor applications for selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging (Raju et al., 2021).
Biomimetic Catalyst in Sensor Construction : It serves as a biomimetic catalyst in constructing an amperometric sensor for dopamine detection with a specific response range (Sotomayor et al., 2003).
Esterification of Amino Acids and Peptides : This compound is utilized in the esterification of the free α-carboxylic acid of amino acid residues, offering an alternative for C-terminal carboxylic acid protection of amino acids and peptides (Suppo et al., 2014).
Synthesis of α-Azido Ketones and Cycloalkenones : It is involved in the synthesis of α-azido ketones and 2-amino(methoxycarbonyl)cycloalk-2-en-1-ones (Magnus & Barth, 1995).
Mediator in Enantioselective Addition Reactions : this compound acts as an effective mediator in the enantioselective addition of diethylzinc to N-diphenylphosphinoyl imines, enhancing the reaction rate (Jimeno et al., 1999).
Production of Unsymmetrical Azines : It can be used to produce unsymmetrical azines from aldehydes and ketones (Pomar & Soderquist, 2000).
Electrochemical Estimation in Mesophases : The compound is utilized in electrochemical methods for determining axiosymmetric anisotropy in the diffusion flux of certain compounds (Halls et al., 2011).
Synthesis of Polysubstituted-2-Naphthols : It is used in the synthesis of polysubstituted-2-naphthols with varied yields (Juteau et al., 2005).
Nanoparticle Stabilization and Catalysis : this compound acts as a surfactant for nanoparticle stabilization and as a protective agent for Rh(0) nanoparticles in catalysis (Hubert et al., 2009).
Organo-Soluble Silica Nanoparticles : It is employed in producing organophilic silica-titania and silica nanoparticles, used as nanobuilding blocks (Aboulaich et al., 2009).
Safety and Hazards
Orientations Futures
Triisopropylsilyl chloride (TIPS-Cl) is a highly versatile compound and its market has been steadily growing over the past few years . This growth is driven primarily by the increasing demand for advanced functional materials in the pharmaceutical and agrochemical industries . The expanding research and development activities in the pharmaceutical sector, coupled with the rise in demand for customized drug synthesis, are expected to fuel further growth in the this compound market .
Mécanisme D'action
Target of Action
Triisopropylsilyl chloride (TIPSCl) is a chemical compound primarily used as a protecting agent in organic synthesis . Its primary targets are various types of hydroxyl groups present in multifunctional compounds .
Mode of Action
TIPSCl interacts with its targets by attaching to the hydroxyl groups, thereby protecting these groups from unwanted reactions during the synthesis process . This interaction results in the formation of a silyl ether, which can be selectively deprotected when needed .
Biochemical Pathways
The action of TIPSCl affects the biochemical pathways involved in the synthesis of complex organic compounds. By protecting certain functional groups, it allows for selective reactions to occur at other sites within the molecule . The downstream effects include the successful synthesis of the desired compound with minimal side reactions .
Pharmacokinetics
It’s important to note that tipscl is a liquid at room temperature with a boiling point of 198 °c . It has a density of 0.901 g/mL at 25 °C and a vapor pressure of 1.16 mmHg at 20 °C . These properties can influence its handling and use in the laboratory setting.
Result of Action
The molecular effect of TIPSCl’s action is the formation of silyl ethers, which serve as protective groups for hydroxyl functionalities .
Action Environment
The action of TIPSCl can be influenced by environmental factors such as temperature and moisture. It is sensitive to moisture and reacts rapidly with water, protic solvents . Therefore, it should be handled under an inert atmosphere and stored at 2-8°C . The presence of moisture can lead to hydrolysis, reducing the efficacy of TIPSCl as a protecting agent .
Propriétés
IUPAC Name |
chloro-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIADDMXRMTWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157102 | |
| Record name | Triisopropylsilyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Triisopropylsilyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21772 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.16 [mmHg] | |
| Record name | Triisopropylsilyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21772 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13154-24-0 | |
| Record name | Triisopropylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropylsilyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopropylsilyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylsilyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K85L94LCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Triisopropylsilyl chloride (TIPSCl) primarily used for in the context of these research papers?
A1: this compound (TIPSCl) is mainly employed as a protecting group for alcohols and carboxylic acids in organic synthesis, particularly in peptide and nucleotide chemistry. [, , , , , , , ] Its bulky structure offers steric hindrance, providing selectivity during reactions.
Q2: Why is the protection of carboxylic acids important in peptide synthesis?
A2: In peptide synthesis, preventing unwanted side reactions at the carboxylic acid group of amino acids is crucial. this compound (TIPSCl) effectively protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation. This protection can be later removed under mild conditions without affecting other protecting groups or the peptide's chirality. [, ]
Q3: Can you provide an example of this compound's (TIPSCl) use in nucleotide synthesis?
A3: this compound (TIPSCl) plays a crucial role in synthesizing modified oligonucleotides. For instance, it was used to selectively protect the 2'-hydroxyl group of 7-deaza-N2-isobutyryl-5'-O-(4-monomethoxytrityl)guanosine, a building block for oligoribonucleotide synthesis. This protection strategy enabled the successful synthesis of oligoribonucleotides containing 7-deazaguanosine. []
Q4: Beyond its use as a protecting group, are there other applications of this compound (TIPSCl)?
A4: Yes, this compound (TIPSCl) serves as a precursor to other useful reagents. For example, it can react with silver nitrite to generate Triisopropylsilyl nitrite in situ. This silyl nitrite acts as a mild and selective nitrosating agent for various organic transformations. []
Q5: What are the advantages of using this compound (TIPSCl) compared to other silylating agents?
A5: this compound (TIPSCl) offers several advantages, including:
- High Selectivity: Its bulkiness favors reaction with less sterically hindered groups, such as primary alcohols over secondary alcohols. [, , ]
- Mild Reaction Conditions: this compound (TIPSCl) reactions often proceed under mild conditions, minimizing the risk of side reactions or decomposition of sensitive substrates. [, , ]
- Ease of Removal: The Triisopropylsilyl (TIPS) group can be readily cleaved under mild conditions, leaving other protecting groups and functional groups intact. [, ]
Q6: Are there any specific challenges or limitations associated with using this compound (TIPSCl)?
A6: While generally considered an effective reagent, some potential challenges with this compound (TIPSCl) include:
- Stability: this compound (TIPSCl) is moisture-sensitive and should be stored and handled under inert conditions. []
Q7: Have there been any studies on improving the efficiency of reactions using this compound (TIPSCl)?
A7: Yes, researchers have explored different methods to enhance reactions involving this compound (TIPSCl). For instance, microwave irradiation has been shown to significantly accelerate the protection of alcohols and phenols using this compound (TIPSCl) and imidazole. [, ]
Q8: Can you explain the concept of chemoselectivity in the context of this compound (TIPSCl) reactions?
A8: Chemoselectivity refers to a reagent's ability to react preferentially with one functional group in the presence of other reactive groups. this compound (TIPSCl) demonstrates chemoselectivity by preferentially reacting with carboxylic acids over secondary or tertiary hydroxyl groups. []
Q9: What analytical techniques are commonly used to monitor and characterize reactions involving this compound (TIPSCl)?
A9: Commonly employed analytical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps to confirm the structure of protected products and monitor reaction progress. [, , , ]
- Infrared (IR) Spectroscopy: IR can identify the presence of specific functional groups, like the silyl ether group formed after protection. []
- Mass Spectrometry (MS): MS helps determine the molecular weight of the protected products and identify byproducts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)


![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
